molecular formula C8H4ClF5 B1391511 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene CAS No. 1214347-72-4

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1391511
CAS No.: 1214347-72-4
M. Wt: 230.56 g/mol
InChI Key: IWONFAWJWQBNGY-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene (CAS 1214347-72-4) is a halogenated aromatic compound of significant interest in advanced chemical and pharmaceutical research . With the molecular formula C8H4ClF5 and a molecular weight of 230.56 g/mol, this compound serves as a versatile building block in organic synthesis . The presence of both difluoromethyl and trifluoromethyl groups on the benzene ring significantly influences its physicochemical properties, enhancing metabolic stability and lipophilicity, which is crucial for developing bioactive molecules . In scientific research, it is utilized as a key intermediate in the synthesis of more complex organic compounds, particularly in the exploration of anticancer agents . Studies on analogous structures have demonstrated high-affinity inhibition of molecular targets such as the MDM2-p53 interaction, highlighting its potential in oncology research . The compound must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWONFAWJWQBNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, with the CAS number 1214347-72-4, is a fluorinated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and potential applications in medicinal chemistry and environmental science.

The molecular formula of this compound is C8H4ClF5C_8H_4ClF_5. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological effects of this compound are still under investigation, but preliminary data suggest several key activities:

Antimicrobial Activity

Studies have shown that fluorinated aromatic compounds can possess significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have been reported to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Fluorinated compounds are also known for their anti-inflammatory effects. They may modulate the production of pro-inflammatory cytokines or inhibit specific enzymes involved in inflammatory processes. Research into the anti-inflammatory mechanisms of similar compounds suggests potential pathways that could be explored for this compound.

Cytotoxicity and Cancer Research

The compound's structural features may contribute to cytotoxic effects against various cancer cell lines. Preliminary studies indicate that fluorinated benzene derivatives can induce apoptosis in cancer cells through different pathways, including oxidative stress and mitochondrial dysfunction.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to inflammation or cell proliferation.
  • Membrane Disruption : The lipophilic nature of the compound suggests it could integrate into cell membranes, affecting their integrity and function.

Toxicological Profile

Toxicological studies reveal important safety considerations regarding the use of this compound:

  • Skin Sensitization : It has been classified as a weak skin sensitizer based on local lymph node assay results.
  • Genotoxicity : Limited data suggest it is unlikely to be genotoxic; however, some studies have shown positive results that warrant further investigation.
  • Carcinogenic Potential : Animal studies indicate potential carcinogenic effects, with neoplastic lesions observed in various organs following prolonged exposure.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound. Below is a summary of relevant findings:

StudyFindings
Newton et al. (1998)Identified high concentrations in adipose tissue post-exposure; rapid elimination from blood within 24 hours.
NTP (1992)Reported hepatocellular hypertrophy at high doses; NOAEL determined at 50 mg/kg based on liver effects.
IARC (2020)Suggested carcinogenic potential based on observations in rodent studies showing neoplastic lesions in multiple organs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related aromatic fluorinated derivatives. Key differences in substituent positions, functional groups, and applications are highlighted.

Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)

  • Structural Differences: Oxyfluorfen shares the chloro and trifluoromethyl substituents but introduces a 3-ethoxy-4-nitrophenoxy group at position 1 instead of a difluoromethyl group. The nitro (-NO₂) and ethoxy (-OCH₂CH₃) groups increase electron-withdrawing effects, altering reactivity and stability compared to the difluoromethyl group in the target compound.
  • Applications: Oxyfluorfen is a commercial herbicide, functioning as a protoporphyrinogen oxidase inhibitor . The nitro group enhances its redox activity, critical for herbicidal action.

2-Chloro-1-nitro-3-(trifluoromethyl)benzene

  • Structural Differences: Position 1 is substituted with a nitro group (-NO₂) instead of difluoromethyl. The nitro group strongly withdraws electrons, reducing the aromatic ring’s nucleophilicity compared to the electron-donating effects of fluorine in the target compound.
  • Applications :
    • Nitro-substituted aromatics are intermediates in synthesizing amines (e.g., via reduction to -NH₂) for dyes or pharmaceuticals .
  • Key Contrast :
    • The absence of nitro in the target compound implies lower reactivity toward nucleophilic substitution but greater stability under physiological conditions .

1-Chloro-2-(trifluoromethyl)benzene

  • Structural Differences :
    • Simplifies the substitution pattern: chlorine at position 1 and trifluoromethyl at position 2.
    • Lacks the difluoromethyl group, reducing steric bulk and fluorine content.
  • Applications :
    • Used as a building block in synthesizing agrochemicals and pharmaceuticals, leveraging trifluoromethyl’s lipophilicity-enhancing properties .
  • Key Contrast :
    • The target compound’s additional difluoromethyl group may improve binding interactions in biological targets (e.g., via van der Waals forces) but could increase synthetic complexity .

Data Table: Comparative Analysis

Property/Feature 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene Oxyfluorfen 2-Chloro-1-nitro-3-(trifluoromethyl)benzene 1-Chloro-2-(trifluoromethyl)benzene
Substituents -Cl (2), -CF₂H (1), -CF₃ (3) -Cl (2), -OCH₂CH₃ (1), -NO₂ (4), -CF₃ (4) -Cl (2), -NO₂ (1), -CF₃ (3) -Cl (1), -CF₃ (2)
Electron Effects Moderate electron withdrawal (-CF₃, -Cl) + weak electron donation (-CF₂H) Strong electron withdrawal (-NO₂, -CF₃) Strong electron withdrawal (-NO₂, -CF₃) Moderate electron withdrawal (-CF₃, -Cl)
Lipophilicity (LogP)* High (estimated >3.5) Moderate (~3.0) Moderate (~2.8) Low (~2.5)
Metabolic Stability High (fluorine resists oxidation) Moderate (nitro group prone to reduction) Low (nitro group metabolically reactive) Moderate
Primary Applications Pharmaceutical lead (hypothetical) Herbicide Chemical intermediate Agrochemical precursor

*Lipophilicity estimates based on substituent contributions (CF₃: +0.9, Cl: +0.7, NO₂: +0.3, OCH₂CH₃: -0.3) .

Key Research Findings

  • Fluorine’s Role : The target compound’s trifluoromethyl and difluoromethyl groups synergistically enhance metabolic stability and membrane permeability compared to nitro- or ethoxy-substituted analogs .
  • Synthetic Challenges : Introducing multiple fluorine groups requires advanced fluorination techniques (e.g., Balz-Schiemann or halogen exchange reactions), contrasting with simpler nitration or etherification used in analogs .
  • Biological Implications : The absence of redox-active groups (e.g., nitro) may limit herbicidal activity but could improve safety profiles in drug design .

Preparation Methods

Halogenation and Fluorination of Aromatic Precursors

Method Overview:

The primary approach involves starting with a suitably substituted benzene derivative, such as 2,6-bis(trichloromethyl)chlorobenzene or 2,4-bis(fluoro-dichloromethyl)chlorobenzene , which are subjected to halogenation and fluorination reactions to introduce the desired chlorine, difluoromethyl, and trifluoromethyl groups.

Key Steps:

  • Preparation of halogenated benzene intermediates:
    These are synthesized via chlorination or fluorination of benzene derivatives, often employing radical or electrophilic substitution mechanisms under controlled conditions.

  • Reaction conditions:
    Reactions are typically performed at elevated temperatures (~100°C) under inert atmospheres, with the use of catalysts such as iron or aluminum chloride to facilitate halogenation.

Research Findings:

  • Patents describe the use of autoclaves for fluorination, employing hydrogen fluoride or ammonium bifluoride as fluorinating agents, with reaction temperatures around 100°C to 150°C.

  • The fluorination process often yields mixtures of chlorofluoromethyl substituted benzene derivatives, which are separated via fractional distillation.

Selective Chlorination and Difluoromethylation

Method Overview:

Selective chlorination at specific positions on the aromatic ring is achieved through controlled electrophilic substitution, often facilitated by directing groups or regioselective catalysts.

  • Chlorination:
    Using chlorine gas or N-chlorosuccinimide (NCS) in the presence of Lewis acids to introduce chlorine at the ortho position relative to existing substituents.

  • Difluoromethylation:
    Incorporating the difluoromethyl group involves nucleophilic substitution reactions using difluoromethyl halides or reagents like difluoromethyl zinc or difluoromethyl sulfonates under mild conditions.

Research Data:

  • The reaction of chlorinated benzene derivatives with difluoromethyl reagents under UV or thermal activation has been shown to produce the desired difluoromethylated compounds with high regioselectivity.

Coupling of Chlorinated and Fluorinated Intermediates

Method Overview:

Coupling reactions are performed to assemble the final compound by reacting chlorinated aromatic intermediates with difluoromethyl and trifluoromethyl groups.

  • Halogen transfer catalysis:
    Catalysts such as tin or other transition metals facilitate halogen exchange and transfer, enabling the formation of the target compound.

  • Reaction conditions:
    Elevated temperatures (~100°C), inert atmospheres, and sometimes microwave irradiation are employed to enhance reaction rates and yields.

Research Findings:

  • The process described in US patent US4093669A involves heating a mixture of fluorinated and chlorinated benzene derivatives under stirring, followed by washing and distillation to isolate the product.

  • The reaction mixture often contains a variety of halogenated species, which are separated via fractional distillation based on boiling points.

Purification and Isolation

Post-synthesis, the crude product undergoes:

  • Washing:
    With dilute hydrochloric acid or water to remove inorganic impurities.

  • Drying:
    Using anhydrous agents such as magnesium sulfate.

  • Fractional distillation:
    To isolate the pure 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene based on its boiling point (~156°C at reduced pressure).

Summary Data Table of Preparation Methods

Method Step Reagents & Conditions Purpose References
Halogenation of benzene derivatives Cl₂, NCS, Lewis acids, 100°C Introduce chlorine
Fluorination HF, ammonium bifluoride, 100-150°C Incorporate fluorine
Difluoromethylation Difluoromethyl halides, catalysts Attach difluoromethyl group
Coupling reactions Heating, inert atmosphere Assemble final structure
Purification Washing, fractional distillation Isolate pure compound

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation or nucleophilic substitution on a pre-functionalized benzene ring. For example, brominated analogs (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) are synthesized using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Optimizing stoichiometry, temperature (e.g., 0–5°C for bromination), and catalysts (e.g., Lewis acids like FeCl₃) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹⁹F NMR to confirm substituent positions and ratios. For example, the trifluoromethyl group (-CF₃) exhibits distinct ¹⁹F NMR shifts near -60 ppm. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) can assess purity (>95%). Single-crystal X-ray diffraction (as applied to similar halogenated aromatics) resolves steric effects of -CF₃ and -Cl groups .

Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodological Answer : The compound is likely hydrophobic due to fluorinated groups. Solubility tests in DMSO, THF, or dichloromethane are advised. Stability under light/heat can be assessed via TGA/DSC. Analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzylamine) show thermal decomposition >200°C . Store in amber vials at 2–8°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How do the electronic effects of -CF₃ and -Cl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, meta-directing, and reduces electron density on the ring, slowing electrophilic substitution. In contrast, -Cl is ortho/para-directing. For Suzuki-Miyaura coupling, use Pd(OAc)₂ with SPhos ligand in toluene/EtOH (80°C) to activate the C-Cl bond. Monitor regioselectivity via LC-MS .

Q. What contradictions exist in reported biological activities of structurally related compounds, and how can they be resolved?

  • Methodological Answer : For example, oxyfluorfen (a nitro-diphenyl ether herbicide with -CF₃ and -Cl groups) shows variable efficacy depending on substituent positioning . Resolve discrepancies by:
  • Conducting docking studies to compare binding affinity with target proteins (e.g., oxysterol-binding proteins in fungicides) .
  • Validating bioactivity via in vitro assays (e.g., fungal growth inhibition at 10–100 µM concentrations) .

Q. What computational methods are suitable for predicting the environmental persistence or toxicity of this compound?

  • Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to estimate bond dissociation energies (BDEs) for degradation pathways. For toxicity, apply QSAR models trained on EPA DSSTox datasets (e.g., bioaccumulation factors for fluorinated aromatics) . Validate with Daphnia magna acute toxicity assays (EC₅₀) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene
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2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene

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